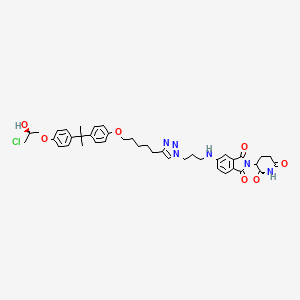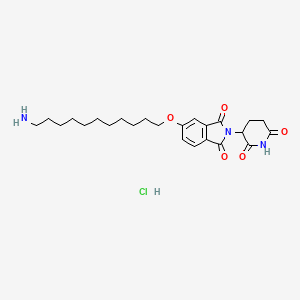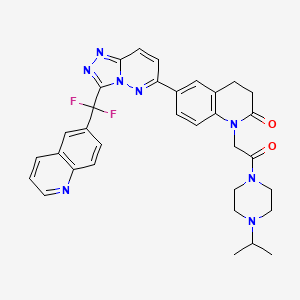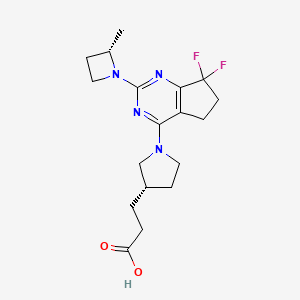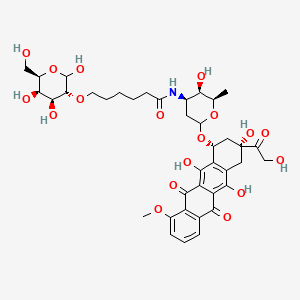
C2-Gal-Dox
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C2-Gal-Dox is a galactose conjugate of doxorubicin, a well-known chemotherapeutic agent. This compound is designed to target hepatocellular carcinoma cells via asialoglycoprotein receptor-mediated cellular uptake, enhancing the cytotoxicity of doxorubicin specifically towards cancer cells .
Preparation Methods
The synthesis of C2-Gal-Dox involves the conjugation of galactose to doxorubicin at the C2 position. This process typically includes the following steps:
Activation of Galactose: Galactose is activated to form a reactive intermediate.
Conjugation: The activated galactose is then conjugated to doxorubicin under controlled conditions to ensure the specific attachment at the C2 position
Chemical Reactions Analysis
C2-Gal-Dox undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its cytotoxic properties.
Reduction: Reduction reactions can affect the stability and efficacy of the compound.
Substitution: Substitution reactions can modify the galactose moiety, potentially altering the compound’s targeting ability
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions but generally involve modified versions of the original compound .
Scientific Research Applications
C2-Gal-Dox has several scientific research applications:
Chemistry: Used as a model compound to study targeted drug delivery systems.
Biology: Investigated for its ability to selectively target and kill cancer cells.
Medicine: Explored as a potential therapeutic agent for hepatocellular carcinoma and other cancers.
Mechanism of Action
C2-Gal-Dox exerts its effects through multiple mechanisms:
DNA Intercalation: Doxorubicin intercalates into DNA, disrupting the replication process.
Topoisomerase II Inhibition: The compound inhibits topoisomerase II, preventing DNA repair and leading to cell death.
Reactive Oxygen Species Production: Generates reactive oxygen species, causing oxidative damage to cancer cells .
Comparison with Similar Compounds
C2-Gal-Dox is unique compared to other similar compounds due to its specific targeting mechanism and enhanced cytotoxicity. Similar compounds include:
Gal-DOX: Another galactose-doxorubicin conjugate with different positional isomers.
Gallic Acid Conjugates: Used for their anti-cancer properties but with different molecular targets .
This compound stands out due to its specific targeting of hepatocellular carcinoma cells via asialoglycoprotein receptors, making it a promising candidate for targeted cancer therapy .
Properties
Molecular Formula |
C39H49NO18 |
|---|---|
Molecular Weight |
819.8 g/mol |
IUPAC Name |
N-[(2R,3R,4R)-3-hydroxy-2-methyl-6-[[(1R,3R)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-6-[(3R,4S,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyhexanamide |
InChI |
InChI=1S/C39H49NO18/c1-16-30(45)19(40-24(44)9-4-3-5-10-55-37-36(51)33(48)22(14-41)58-38(37)52)11-25(56-16)57-21-13-39(53,23(43)15-42)12-18-27(21)35(50)29-28(32(18)47)31(46)17-7-6-8-20(54-2)26(17)34(29)49/h6-8,16,19,21-22,25,30,33,36-38,41-42,45,47-48,50-53H,3-5,9-15H2,1-2H3,(H,40,44)/t16-,19-,21-,22-,25?,30+,33+,36+,37-,38?,39-/m1/s1 |
InChI Key |
USCIIKTUYOPOOH-SFQIRMAWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H](CC(O1)O[C@@H]2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCO[C@@H]6[C@H]([C@H]([C@H](OC6O)CO)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)CCCCCOC6C(C(C(OC6O)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
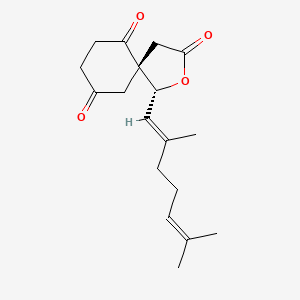
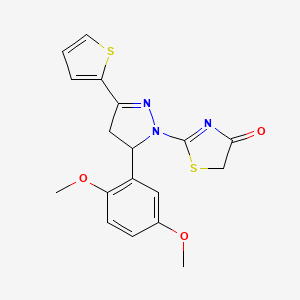
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
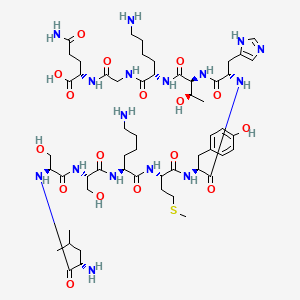
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
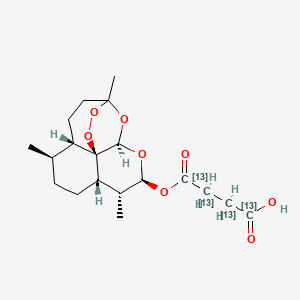
![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)
